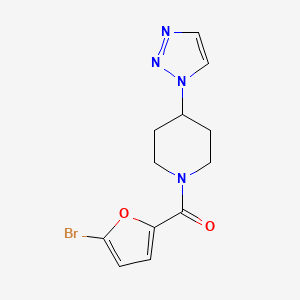
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is further attached to a bromofuran ring, which is a five-membered ring with one oxygen atom and a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For example, 1H NMR, 13C NMR, and HR-MS are commonly used to characterize the structure of organic compounds . Unfortunately, the specific structural details for this compound are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone is a part of a family of compounds that have been synthesized for various scientific applications. For instance, a study by Prasad et al. (2021) discusses the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, highlighting the importance of such structures in clinical drugs. These derivatives show potential for various biological activities.
Biological Activity
Compounds similar to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone have been studied for their biological activities. For example, Nagaraj, Srinivas, & Rao (2018) synthesized triazole analogues of piperazine and evaluated them for antibacterial activity against human pathogenic bacteria. This indicates the potential of such compounds in the development of new antibacterial agents.
Physicochemical Properties
A study on the physicochemical properties of similar compounds was conducted, which included the investigation of their antibacterial activity towards various microorganisms. The research suggests that these compounds could be effective against multi-resistant strains of microorganisms, as discussed in a paper without listed authors (2020) available here.
Structural and Thermal Studies
Structural and thermal properties of related compounds have been examined, which is crucial for understanding their stability and potential applications. For instance, Karthik et al. (2021) conducted thermal, optical, etching, and structural studies along with theoretical calculations on a related compound, providing insights into its stability and potential applications.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2/c13-11-2-1-10(19-11)12(18)16-6-3-9(4-7-16)17-8-5-14-15-17/h1-2,5,8-9H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQHVGUPIZNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2917828.png)
![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

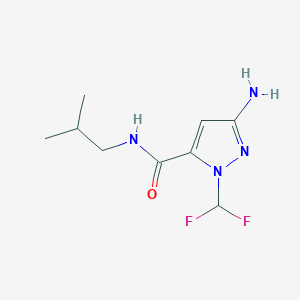
![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)
![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)

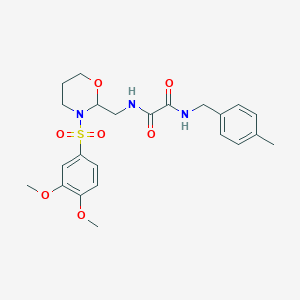
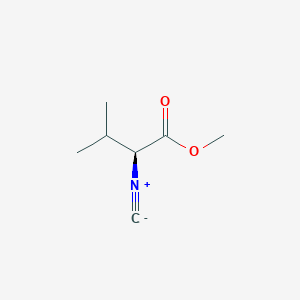
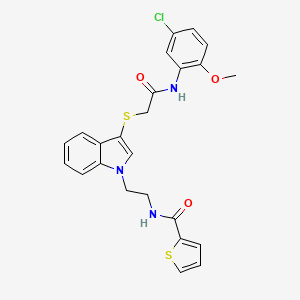
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2917845.png)
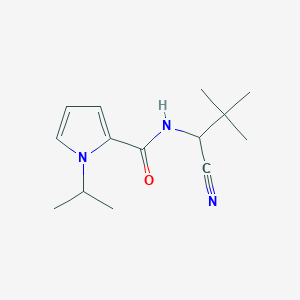
![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)